

# physical and chemical properties of 2-Chloroquinoline-3-boronic acid

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## Compound of Interest

Compound Name: 2-Chloroquinoline-3-boronic acid

Cat. No.: B163185

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An In-depth Technical Guide to **2-Chloroquinoline-3-boronic acid**: Properties, Synthesis, and Applications

## Executive Summary

**2-Chloroquinoline-3-boronic acid** is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a chloro-substituted quinoline scaffold, establishes it as a pivotal building block in modern organic synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic characterization, and established protocols for its synthesis and application, particularly in palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in complex synthetic pathways.

## The Strategic Importance of 2-Chloroquinoline-3-boronic acid

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.<sup>[1][2]</sup> The introduction of a boronic acid group at the 3-position and a chlorine atom at the 2-position of the quinoline core imparts a unique and powerful reactivity profile.

- The Boronic Acid Moiety: Boronic acids are exceptionally useful in synthetic chemistry due to their stability, low toxicity, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[3][4][5] In a biological context, the boronic acid group can act as a bioisostere of carboxylic acids and form reversible covalent bonds with diols, a feature exploited in drug design and sensor technology.[5][6]
- The 2-Chloro Substituent: The chlorine atom at the C2 position serves two primary roles. It acts as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.[7] Additionally, its electron-withdrawing nature modulates the electronic properties of the quinoline ring and influences the reactivity of the adjacent boronic acid group.

This dual functionality makes **2-Chloroquinoline-3-boronic acid** a highly valuable intermediate, enabling sequential or orthogonal synthetic strategies for the construction of complex, polyfunctionalized quinoline derivatives.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis, including determining appropriate reaction solvents, purification methods, and storage conditions.

Property	Value	Source(s)
Appearance	Off-white to yellow solid/powder	[8][9]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BCINO <sub>2</sub>	[7][8]
Molecular Weight	207.42 g/mol	[8][10]
Melting Point	144-147 °C or 184-190 °C	[9][10][11]
Boiling Point	426.2 ± 55.0 °C (Predicted)	[10][11]
Density	1.42 ± 0.1 g/cm <sup>3</sup> (Predicted)	[10][11]
CAS Number	128676-84-6	[8][10]
Solubility	Soluble in polar organic solvents	[7]

Note on Melting Point Discrepancy: Different commercial suppliers and safety data sheets report varying melting point ranges.[9][10][11] This variation may be attributable to differences in purity, crystalline form, or the presence of the corresponding boroxine anhydride, which can form upon dehydration. Researchers should verify the melting point of their specific batch as a preliminary purity check.

## Chemical Reactivity and Handling

### Stability and Storage

**2-Chloroquinoline-3-boronic acid** is generally stable under normal laboratory conditions.[12] However, like many boronic acids, it is susceptible to dehydration, which can lead to the formation of a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon exposure to water.

Key Storage Recommendations:

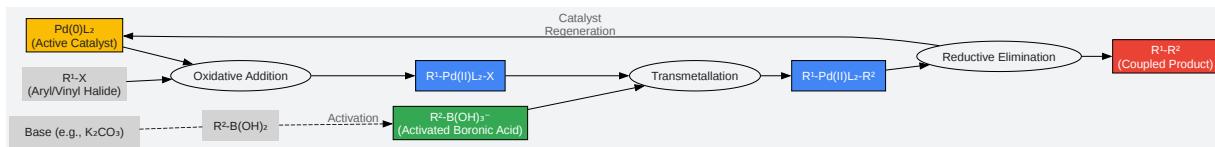
- Temperature: Store refrigerated at 2-8°C.[10][13]
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and prevent degradation.[10]

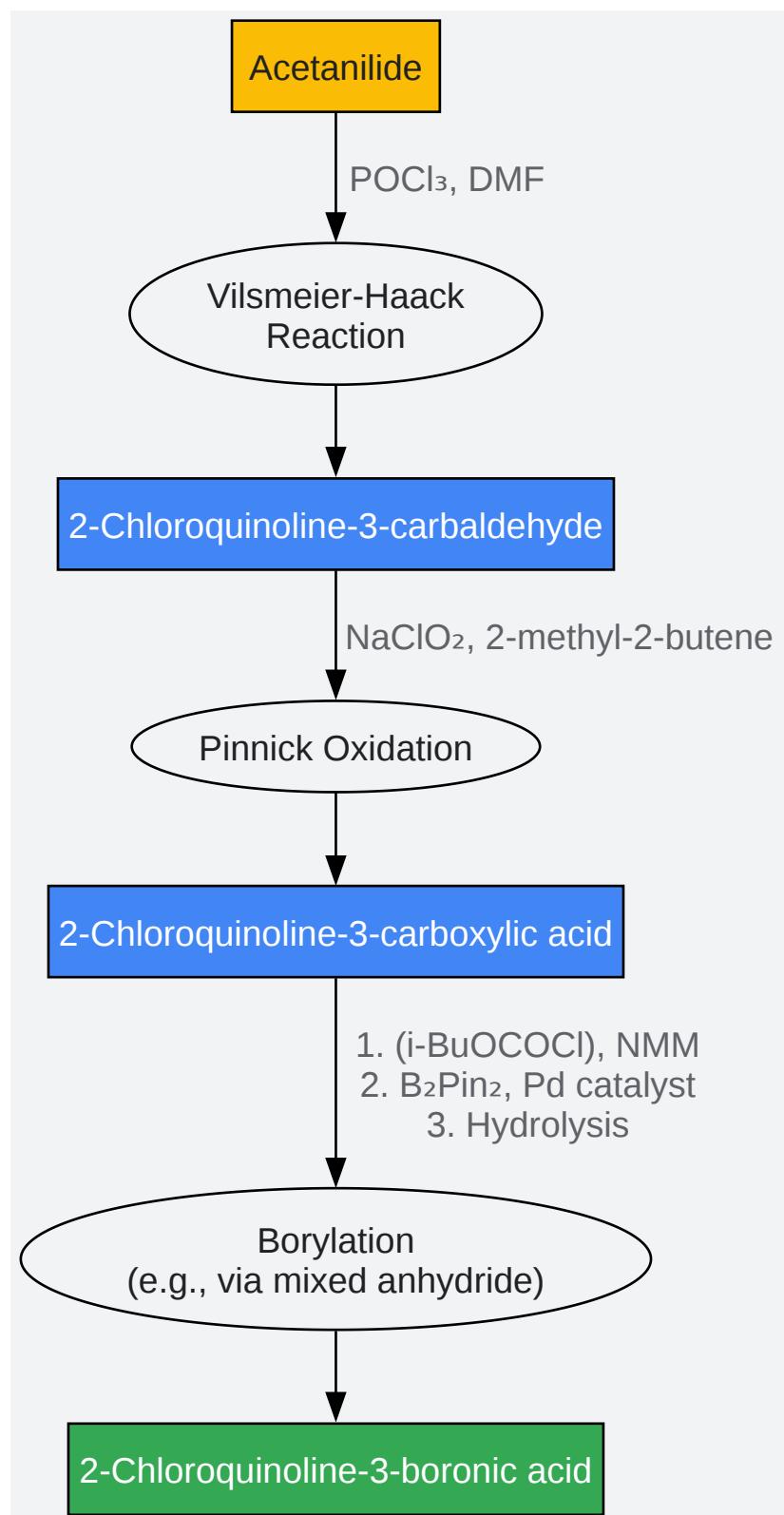
- Handling: Avoid contact with strong oxidizing agents, strong bases, and acids.[12] Use appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound is classified as a skin and eye irritant.[14][15]

## Core Reactivity: A Bifunctional Linchpin

The compound's utility stems from the distinct reactivity of its two functional handles, which can be addressed selectively.

The boronic acid group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl, heteroaryl, or vinyl halides/triflates.[4][8] This reaction is a cornerstone of modern drug discovery for constructing biaryl scaffolds.[16] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Base activation of the boronic acid is a critical step to facilitate transmetalation.[4]



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- To cite this document: BenchChem. [physical and chemical properties of 2-Chloroquinoline-3-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163185#physical-and-chemical-properties-of-2-chloroquinoline-3-boronic-acid>]

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